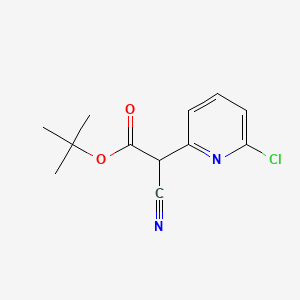

tert-Butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)8(7-14)9-5-4-6-10(13)15-9/h4-6,8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMYHFDDVUXQKKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C#N)C1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of tert-Butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate

An In-depth Technical Guide to the Synthesis of tert-Butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate

Introduction

This compound is a substituted pyridine derivative of significant interest in contemporary organic synthesis. Its unique molecular architecture, featuring a pyridine core, a sterically demanding tert-butyl ester, and a nitrile group, makes it a valuable intermediate for the synthesis of more complex heterocyclic compounds. These downstream molecules often serve as scaffolds in the development of novel pharmaceutical agents and functional materials. The presence of the chlorine atom provides a reactive handle for further functionalization, such as cross-coupling reactions, while the cyanoacetate moiety is a precursor for a variety of chemical transformations.

This guide provides a comprehensive exploration of the synthesis of this target compound. It is designed for researchers, chemists, and drug development professionals, offering not just a procedural outline, but a deep dive into the reaction mechanism, the rationale behind experimental choices, and robust methods for characterization.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed strategy for the is the nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the coupling of two key building blocks: 2,6-dichloropyridine and tert-butyl cyanoacetate.

The reaction hinges on the generation of a potent carbon-based nucleophile from tert-butyl cyanoacetate, which then displaces one of the chloride substituents on the electron-deficient pyridine ring. The success of this synthesis is critically dependent on the choice of base, solvent, and reaction conditions to ensure high yield and selectivity.

Mechanistic Breakdown

The reaction proceeds via a two-step mechanism:

-

Deprotonation and Nucleophile Formation: The initial and most critical step is the deprotonation of tert-butyl cyanoacetate. The methylene protons (α-protons) situated between the electron-withdrawing nitrile (-CN) and tert-butyl ester (-COOtBu) groups are significantly acidic.[1] A strong, non-nucleophilic base is required to quantitatively remove one of these protons, generating a resonance-stabilized carbanion (enolate). Sodium hydride (NaH) is an exemplary choice for this role.[2][3] It is a powerful base that irreversibly deprotonates the carbon acid, producing the sodium salt of the enolate and hydrogen gas (H₂), which evolves from the reaction mixture, driving the equilibrium forward.[4][5][6]

-

Nucleophilic Attack and Chloride Displacement: The generated enolate acts as a strong nucleophile. It attacks one of the electrophilic carbon centers (C2 or C6) of the 2,6-dichloropyridine ring. The pyridine ring, being an electron-deficient heterocycle, is pre-activated for nucleophilic attack. The attack forms a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is then restored by the expulsion of a chloride ion, the leaving group, yielding the final product.

Caption: Reaction mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the described conditions, particularly the maintenance of an inert atmosphere, is crucial for success and safety.

Materials and Reagents

| Reagent | CAS No. | Mol. Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 2,6-Dichloropyridine | 2402-78-0 | 147.99 | 1.48 g | 10.0 | Purity >98% |

| tert-Butyl cyanoacetate | 1116-98-9 | 141.17 | 1.41 g | 10.0 | Purity >97%[7] |

| Sodium Hydride (NaH) | 7646-69-7 | 24.00 | 0.44 g | 11.0 (60% disp.) | 60% dispersion in mineral oil |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL | - | Dry, from a solvent purification system or freshly opened bottle |

| Saturated NH₄Cl (aq) | 12125-02-9 | - | 20 mL | - | For quenching |

| Ethyl Acetate (EtOAc) | 141-78-6 | - | 150 mL | - | Reagent grade for extraction |

| Brine (Saturated NaCl) | 7647-14-5 | - | 50 mL | - | For washing |

| Anhydrous MgSO₄ | 7487-88-9 | - | ~5 g | - | For drying |

| Silica Gel | 7631-86-9 | - | As needed | - | For column chromatography (230-400 mesh) |

Experimental Workflow

Caption: Step-by-step experimental workflow.

Step-by-Step Methodology

-

Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.

-

Base Suspension: The flask is charged with sodium hydride (0.44 g of a 60% dispersion in mineral oil, 11.0 mmol, 1.1 eq). Anhydrous THF (25 mL) is added via cannula, and the resulting suspension is cooled to 0 °C using an ice-water bath.

-

Nucleophile Generation: tert-Butyl cyanoacetate (1.41 g, 10.0 mmol, 1.0 eq) is dissolved in anhydrous THF (10 mL) and added dropwise to the stirred NaH suspension over 15 minutes via syringe. Vigorous bubbling (H₂ evolution) will be observed. The mixture is stirred at 0 °C for an additional 30 minutes after the addition is complete to ensure full deprotonation.

-

SNAr Reaction: A solution of 2,6-dichloropyridine (1.48 g, 10.0 mmol, 1.0 eq) in anhydrous THF (15 mL) is added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

-

Work-up and Quenching: The flask is cooled back to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl, ~20 mL). Caution: Quenching is exothermic and produces hydrogen gas.

-

Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is separated, and the organic layer is retained. The aqueous layer is extracted twice more with ethyl acetate (50 mL each).

-

Washing and Drying: The combined organic layers are washed with water (50 mL) and then with brine (50 mL) to remove residual salts. The organic phase is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

-

Purification: The crude material is purified by flash column chromatography on silica gel. The column is typically eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20%) to isolate the pure product.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.

| Property / Technique | Expected Result |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Molecular Formula | C₁₂H₁₃ClN₂O₂[8] |

| Molecular Weight | 252.70 g/mol |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.8-7.9 (t, 1H, Ar-H), ~7.4-7.5 (d, 1H, Ar-H), ~7.3-7.4 (d, 1H, Ar-H), ~5.1 (s, 1H, CH), ~1.5 (s, 9H, C(CH₃)₃) ppm. |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~163 (C=O), ~151 (Ar-C), ~150 (Ar-C), ~141 (Ar-CH), ~125 (Ar-CH), ~121 (Ar-CH), ~115 (CN), ~85 (C(CH₃)₃), ~45 (CH), ~28 (C(CH₃)₃) ppm. |

| Mass Spec (ESI+) | m/z = 253.07 [M+H]⁺, 275.05 [M+Na]⁺ |

| IR (thin film) | ν ~2250 cm⁻¹ (C≡N stretch), ~1745 cm⁻¹ (C=O ester stretch), ~1570, 1430 cm⁻¹ (C=C, C=N ring stretch) |

Trustworthiness and Safety

-

Self-Validation: The protocol's success relies on observable phenomena. The evolution of hydrogen gas upon adding tert-butyl cyanoacetate to NaH confirms the generation of the nucleophile. Reaction completion is validated by TLC analysis showing the consumption of starting materials and the formation of a new, single major product spot.

-

Safety Considerations:

-

Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite.[2][6] It must be handled under an inert atmosphere (nitrogen or argon). Mineral oil dispersion reduces its pyrophoricity but does not eliminate the hazard.

-

Solvents: Tetrahydrofuran (THF) can form explosive peroxides upon prolonged exposure to air. Use freshly distilled or inhibitor-free solvent from a sealed bottle.

-

Quenching: The quenching step must be performed slowly and at 0 °C to control the exothermic reaction and the release of hydrogen gas.

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and gloves, is mandatory at all times. All operations should be conducted within a certified chemical fume hood.

-

References

-

Ong, D. Y., Pang, J. H. & Chiba, S. (2019). Synthetic organic reactions mediated by sodium hydride. Journal of Synthetic Organic Chemistry, Japan, 77(11), 1060-1069. [Link]

-

Fiveable. (n.d.). Sodium Hydride - Organic Chemistry Key Term. [Link]

-

Wikipedia. (n.d.). Sodium hydride. [Link]

-

Chemeurope.com. (n.d.). Sodium hydride. [Link]

-

Organic Chemistry. (n.d.). Sodium Hydride. [Link]

-

The Science Behind Tert-Butyl Cyanoacetate: Properties and Synthesis Pathways. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Chemsigma. (n.d.). This compound [1279818-57-3]. [Link]

-

ChemWhat. (n.d.). This compound CAS#: 1279818-57-3. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Sodium hydride - Wikipedia [en.wikipedia.org]

- 3. Sodium_hydride [chemeurope.com]

- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 5. fiveable.me [fiveable.me]

- 6. Sodium Hydride [commonorganicchemistry.com]

- 7. 氰乙酸叔丁酯 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound [1279818-57-3] | Chemsigma [chemsigma.com]

tert-Butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate structural analysis

An In-Depth Technical Guide to the Structural Analysis of tert-Butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate

Abstract

This technical guide provides a comprehensive framework for the structural analysis and characterization of this compound (CAS No: 1279818-57-3), a heterocyclic building block of significant interest in pharmaceutical research and development.[1][2] As a substituted pyridine derivative, this compound serves as a versatile intermediate for the synthesis of more complex molecular architectures.[3][4] This document, designed for researchers, chemists, and drug development professionals, details the necessary analytical methodologies for unambiguous structure confirmation and purity assessment. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), while also outlining protocols for purity verification via High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is emphasized throughout, ensuring a robust and self-validating analytical workflow.

Introduction: A Versatile Heterocyclic Intermediate

Substituted pyridines and α-cyanoacetates are cornerstone functional groups in medicinal chemistry. The pyridine ring offers a stable, nitrogen-containing aromatic scaffold, while the cyanoacetate moiety provides multiple reactive centers—an acidic α-carbon, a nitrile, and an ester—making it a powerful tool for constructing diverse molecular entities.[4][5] The subject of this guide, this compound, combines these features, positioning it as a valuable precursor for novel therapeutic agents.

Molecular Profile:

-

IUPAC Name: this compound

-

CAS Number: 1279818-57-3[3]

-

Molecular Formula: C₁₂H₁₃ClN₂O₂[2]

-

Molecular Weight: 252.70 g/mol

The objective of this guide is to present an integrated analytical strategy that not only confirms the identity of this molecule but also establishes a gold standard for its quality control, a critical step for ensuring the reliability of subsequent synthetic transformations and biological studies.[4]

Rationale for Synthesis and Purification

A logical and efficient synthesis is paramount to obtaining high-quality material for analysis. The most direct approach for synthesizing the target molecule is through a nucleophilic aromatic substitution (SₙAr) reaction.

Causality of Synthetic Choices:

-

Reactants: The reaction utilizes commercially available 2,6-dichloropyridine and tert-butyl cyanoacetate. The α-proton of tert-butyl cyanoacetate is acidic (pKa ≈ 14 in DMSO) due to the electron-withdrawing effects of the adjacent nitrile and ester groups, making it readily deprotonated to form a nucleophilic carbanion.[6]

-

Base and Solvent: A strong, non-nucleophilic base such as sodium hydride (NaH) is employed in an anhydrous, aprotic solvent like Tetrahydrofuran (THF). NaH irreversibly deprotonates the cyanoacetate, driving the reaction forward. THF is chosen for its ability to solvate the reactants without participating in the reaction.

-

Mechanism: The resulting carbanion attacks one of the electron-deficient carbons adjacent to the nitrogen in the 2,6-dichloropyridine ring, displacing a chloride ion. The reaction is regioselective for the 2-position due to the activating effect of the ring nitrogen.

Proposed Synthetic Workflow:

Caption: Proposed synthesis via nucleophilic aromatic substitution followed by purification.

Purification Protocol: Post-reaction, the crude product is purified using silica gel column chromatography. The choice of a solvent system, typically a gradient of ethyl acetate in hexanes, is based on the moderate polarity of the target molecule. The progress is monitored by Thin Layer Chromatography (TLC) to ensure the isolation of a pure fraction, which serves as the first layer of a self-validating protocol.

Core Structural Analysis Methodologies

A multi-technique approach is essential for unambiguous structural elucidation. Each method provides a unique piece of the structural puzzle, and together they form a cohesive and definitive characterization.

Caption: Interrelation of core analytical techniques for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Experimental Protocol (¹H and ¹³C NMR):

-

Dissolve 5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer.

-

Acquire ¹³C NMR spectra on the same instrument, typically at 100 MHz.

Expected Results and Interpretation:

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~7.85 | Triplet (t) |

| ~7.50 | Doublet (d) |

| ~7.40 | Doublet (d) |

| ~5.20 | Singlet (s) |

| ~1.50 | Singlet (s) |

Causality of Predictions: The pyridine protons are expected in the aromatic region (7.0-8.0 ppm) with splitting patterns dictated by their coupling. The α-methine proton (CH) is a singlet as it has no adjacent protons. The tert-butyl group gives a characteristic strong singlet for its nine equivalent protons.[7] In the ¹³C NMR spectrum, the carbonyl and nitrile carbons are significantly downfield.[8] The chemical shifts for the pyridine ring carbons are estimated based on substituent effects.[9]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol (ATR-FTIR):

-

Place a small drop of the purified liquid or a few crystals of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum, typically over a range of 4000-600 cm⁻¹.

-

Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Expected Characteristic Absorption Bands:

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| ~2980 | C-H Stretch | Aliphatic (tert-Butyl) |

| ~2250 | C≡N Stretch | Nitrile |

| ~1745 | C=O Stretch | Ester (tert-Butyl) |

| ~1580, 1450 | C=C, C=N Stretch | Pyridine Ring |

| ~1250, 1150 | C-O Stretch | Ester |

| ~780 | C-Cl Stretch | Aryl Halide |

Self-Validation: The presence of a sharp peak around 2250 cm⁻¹ (nitrile) and a strong absorption around 1745 cm⁻¹ (ester carbonyl) are crucial for confirming the core structure.[10][11] Data for the parent compound, tert-butyl cyanoacetate, shows these characteristic peaks, providing a reliable reference.[12]

Mass Spectrometry (MS)

MS provides the molecular weight and elemental formula (via High-Resolution MS) and offers structural clues through fragmentation patterns.

Experimental Protocol (EI-MS):

-

Introduce a dilute solution of the sample into the mass spectrometer, often via a direct insertion probe or a GC inlet.

-

Ionize the sample using Electron Impact (EI) at 70 eV.

-

Analyze the resulting ions with a mass analyzer (e.g., quadrupole or time-of-flight).

Expected Results and Interpretation:

-

Molecular Ion (M⁺): The spectrum should show a molecular ion peak cluster corresponding to the mass of the molecule (252.70 Da). Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), there will be two peaks: one for [M]⁺ at m/z 252 and another for [M+2]⁺ at m/z 254, with a characteristic intensity ratio of approximately 3:1. This pattern is a definitive indicator of a single chlorine atom in the molecule.

-

Key Fragments: A primary fragmentation pathway for tert-butyl esters is the loss of isobutylene (56 Da) to form a carboxylic acid radical cation.

Predicted Fragmentation Pathway:

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. This compound [1279818-57-3] | Chemsigma [chemsigma.com]

- 3. 1279818-57-3|this compound|BLD Pharm [bldpharm.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 6. Cyanoacetic acid - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to Lorlatinib (PF-06463922): A Third-Generation ALK/ROS1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), the emergence of potent and specific tyrosine kinase inhibitors (TKIs) has revolutionized patient outcomes. Lorlatinib (PF-06463922), a third-generation inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1), stands out for its remarkable efficacy, particularly in overcoming resistance to earlier-generation TKIs and its ability to penetrate the blood-brain barrier.[1][2][3] This guide provides a comprehensive technical overview of Lorlatinib, from its chemical properties and mechanism of action to preclinical data and clinical significance. Additionally, it addresses the chemical intermediate, tert-butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate (CAS 1279818-57-3), which is pertinent to its synthesis.

Part 1: Core Properties of Lorlatinib (PF-06463922)

Lorlatinib is a macrocyclic, ATP-competitive small molecule inhibitor designed for oral administration.[2][4] Its unique structure allows it to be highly potent and selective.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1454846-35-5 | [5] |

| Synonyms | PF-06463922, Lorbrena | [6][7] |

| Molecular Formula | C₂₁H₁₉FN₆O₂ | [5][8] |

| Molecular Weight | 406.4 g/mol | [5][8] |

| Appearance | A crystalline solid | [5] |

| Solubility | DMF: 5 mg/mL, DMSO: 5 mg/mL, Ethanol: 1 mg/mL | [5] |

| InChI Key | IIXWYSCJSQVBQM-LLVKDONJSA-N | [5] |

Part 2: Mechanism of Action and Signaling Pathways

Lorlatinib functions as a potent inhibitor of both ALK and ROS1 receptor tyrosine kinases.[1][2] In certain cancers, chromosomal rearrangements can lead to the creation of fusion proteins involving ALK or ROS1, resulting in constitutive activation of their kinase domains. This aberrant signaling drives uncontrolled cell proliferation and survival.[1]

Lorlatinib competitively binds to the ATP-binding pocket of ALK and ROS1, preventing their phosphorylation and subsequent activation of downstream signaling cascades.[1] The primary pathways inhibited include the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell growth and survival.[1] By blocking these pathways, Lorlatinib induces apoptosis in cancer cells that are dependent on ALK or ROS1 signaling.[9]

A key feature of Lorlatinib is its ability to effectively cross the blood-brain barrier, a significant advantage in treating brain metastases, which are common in ALK-positive NSCLC patients.[1][10]

ALK/ROS1 Signaling Pathway Inhibition by Lorlatinib

Caption: General workflow for an in vitro kinase assay.

Part 5: The Role of CAS 1279818-57-3

The compound with CAS number 1279818-57-3 is identified as This compound . [11][12]While not the final active pharmaceutical ingredient, its structure suggests it is a plausible intermediate in the complex synthesis of Lorlatinib. [13][14]The synthesis of Lorlatinib involves a convergent approach, including a Suzuki cross-coupling and a macrolactamization to form its characteristic macrocyclic structure. [13][14]

Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1279818-57-3 | [11][12] |

| Molecular Formula | C₁₂H₁₃ClN₂O₂ | [11][12] |

| Molecular Weight | 252.70 g/mol | [12] |

Part 6: Suppliers

For research and development purposes, Lorlatinib and its intermediates are available from various chemical suppliers. It is crucial to source these compounds from reputable vendors to ensure purity and quality for experimental use. These products are for research use only and not for human consumption. [7]

Suppliers of Lorlatinib (PF-06463922)

Suppliers of this compound (CAS 1279818-57-3)

Conclusion

Lorlatinib represents a significant advancement in the treatment of ALK- and ROS1-positive NSCLC. Its potent inhibitory activity against a wide range of resistance mutations and its excellent CNS penetration address key clinical challenges. Understanding its chemical properties, mechanism of action, and preclinical data is essential for researchers and drug development professionals working to build upon the success of this third-generation TKI. The availability of key intermediates like this compound is also critical for ongoing research and potential future manufacturing processes.

References

-

BPS Bioscience. (n.d.). ALK (L1196M) Kinase Assay Protocol. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Lorlatinib? Retrieved from [Link]

-

National Cancer Institute. (n.d.). Clinical Trials Using Lorlatinib. Retrieved from [Link]

-

Lorbrena® (lorlatinib). (n.d.). Clinical Trial Results. Retrieved from [Link]

-

PubChem. (n.d.). Lorlatinib. Retrieved from [Link]

- Basit, S., et al. (2020). From Development to Place in Therapy of Lorlatinib for the Treatment of ALK and ROS1 Rearranged Non-Small Cell Lung Cancer (NSCLC). Cancers, 12(9), 2413.

-

PubChem. (n.d.). Lorlatinib (PF-06463922). Retrieved from [Link]

-

ClinicalTrials.gov. (2025, November 25). A Study Of Lorlatinib Versus Crizotinib In First Line Treatment Of Patients With ALK-Positive NSCLC. Retrieved from [Link]

-

Chemsigma. (n.d.). This compound [1279818-57-3]. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2017, December 5). NDA 210868Orig1s000 Review. Retrieved from [Link]

- Solomon, B. J., et al. (2024). Lorlatinib Versus Crizotinib in Patients With Advanced ALK-Positive Non–Small Cell Lung Cancer: 5-Year Outcomes From the Phase III CROWN Study. Journal of Clinical Oncology.

-

Cancer Network. (2025, January 30). CROWN Trial 5-Year Update: Lorlatinib Is the Frontrunner in the Frontline Setting. Retrieved from [Link]

-

Immune System Research. (2019, December 18). Lorlatinib is an Orally Active and Dual ALK/ROS1 Inhibitor. Retrieved from [Link]

- Yoda, S., et al. (2020). Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer.

- Ou, S. I., et al. (2018).

- Tiseo, M., et al. (2019). New generation anaplastic lymphoma kinase inhibitors. Translational lung cancer research, 8(Suppl 1), S36.

- Wang, Q., et al. (2015). A Time-Resolved Luminescence Biosensor Assay for Anaplastic Lymphoma Kinase (ALK) Activity. Scientific reports, 5(1), 1-6.

-

ChemWhat. (n.d.). This compound CAS#: 1279818-57-3. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1454846-35-5,Lorlatinib Intermediates. Retrieved from [Link]

- Dagogo-Jack, I., et al. (2021). Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer. Clinical Cancer Research, 27(2), 589-600.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Tert-Butyl Cyanoacetate: Properties and Synthesis Pathways. Retrieved from [Link]

- Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io.

- The Cynical Chemist. (2021, November 27).

-

ResearchGate. (n.d.). Synthesis of lorlatinib (XVI). Retrieved from [Link]

- Shaw, A. T., et al. (2019). ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer. Journal of Clinical Oncology, 37(15), 1370-1379.

-

Targeted Oncology. (2019, April 27). ALK Mutations Possible Predictive Marker for Lorlatinib in Previously Treated Patients With ALK+ NSCLC. Retrieved from [Link]

Sources

- 1. What is the mechanism of Lorlatinib? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Spotlight on lorlatinib and its potential in the treatment of NSCLC: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Loratinib (PF-06463922; Lorlatinib; lorbrena) | ALK inhibitor | ROS1 inhibitor | ALK/ROS1 dual inhibitor | CAS 1454846-35-5 | Buy Loratinib (PF-06463922; Lorlatinib; lorbrena) from Supplier InvivoChem [invivochem.com]

- 8. Lorlatinib(Pf 06463922) | C21H19FN6O2 | CID 78162481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound [1279818-57-3] | Chemsigma [chemsigma.com]

- 12. chemwhat.com [chemwhat.com]

- 13. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]

- 14. youtube.com [youtube.com]

- 15. selleckchem.com [selleckchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. 1279818-57-3|this compound|BLD Pharm [bldpharm.com]

Unraveling the Enigma: A Technical Guide to the Hypothesized Mechanism of Action of tert-Butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document serves as an in-depth technical guide into the potential mechanism of action of the novel chemical entity, tert-Butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate. In the absence of direct empirical data, this guide synthesizes information from established chemical principles and the known biological activities of its core structural motifs to formulate a primary, testable hypothesis. Our central proposition is that this compound functions as a protein kinase inhibitor . We will dissect the chemical rationale for this hypothesis and provide a comprehensive, multi-phase experimental blueprint designed to rigorously validate this proposed mechanism.

Part 1: Deconstruction of the Molecular Architecture & Formulation of a Primary Hypothesis

The structure of this compound presents a compelling case for its potential as a kinase inhibitor. This hypothesis is built upon the well-documented roles of its two principal moieties in medicinal chemistry: the pyridine ring and the α-cyanoacetate group.

The 6-Chloropyridin-2-yl Moiety: A Privileged Scaffold for Kinase Engagement

The pyridine ring is a cornerstone of modern kinase inhibitor design. Its nitrogen atom can act as a crucial hydrogen bond acceptor, enabling it to form a key interaction with the "hinge" region of the ATP-binding pocket of many kinases. This interaction mimics the adenine portion of ATP, making pyridine-containing compounds excellent candidates for ATP-competitive inhibitors.[1][2] The 6-chloro substituent can further modulate the electronic properties of the ring and provide additional points of interaction within the active site, potentially enhancing binding affinity and selectivity. Numerous approved and investigational drugs targeting kinases involved in oncology and inflammatory diseases are built upon pyridine or related heterocyclic cores.[1]

The α-Cyanoacetate Moiety: A Driver of Potency and Unique Binding Modes

The tert-butyl 2-cyanoacetate portion of the molecule is equally significant. The presence of two electron-withdrawing groups (the nitrile and the ester) on the same carbon atom makes the α-protons acidic, influencing the molecule's reactivity and binding capabilities.[3][4] More importantly, related α-cyanoacrylamide structures have been identified as reversible covalent inhibitors of kinases.[5][6] The cyano group, in particular, can participate in strong polar or even covalent interactions with nucleophilic residues, such as cysteine, within the kinase active site. This potential for a covalent or pseudo-covalent binding mode could lead to high potency and prolonged target engagement. The bulky tert-butyl ester group may also play a role in orienting the molecule within the binding pocket and is a known site for metabolic activity, which can influence the compound's pharmacokinetic profile.[7]

The Primary Hypothesis: ATP-Competitive Kinase Inhibition

Based on the analysis of its constituent parts, our primary hypothesis is that This compound functions as an ATP-competitive inhibitor of one or more protein kinases. We propose that the 6-chloropyridin-2-yl ring anchors the molecule in the adenine-binding region of the kinase active site, while the α-cyanoacetate group occupies the adjacent ribose and phosphate-binding pockets, potentially forming additional strong interactions that contribute to its inhibitory potency.

Plausible Alternative Mechanisms

While kinase inhibition represents the most probable mechanism of action, the structural motifs present in the molecule do not entirely exclude other biological activities. For instance, various pyridine derivatives have been reported to modulate the activity of targets such as SHP2 phosphatase[1], the NLRP3 inflammasome[1], and nicotinic acetylcholine receptors (nAChRs)[8]. Therefore, should the primary hypothesis prove incorrect, these alternative targets could be considered in subsequent investigations.

Part 2: A Phased Experimental Framework for Hypothesis Validation

To systematically investigate our primary hypothesis, we propose a three-phase experimental plan. This plan is designed to first broadly screen for potential kinase targets, then to confirm and characterize the inhibition of specific "hits," and finally to validate the mechanism of action in a biologically relevant cellular context.

Phase 1: High-Throughput Kinase Panel Screening

The initial step is to perform a broad screen to identify which of the over 500 human kinases are inhibited by the compound. This provides an unbiased view of its selectivity profile.

Objective: To identify potential kinase targets of this compound.

Methodology: The compound will be screened at a single, high concentration (e.g., 10 µM) against a comprehensive panel of recombinant human kinases. The percentage of inhibition relative to a control will be determined.

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

-

Reagent Preparation: Prepare kinase reaction buffer, recombinant kinase enzyme solution, substrate solution, and ATP solution at 2X the final desired concentration. Prepare the test compound stock solution in DMSO and dilute it in the kinase buffer.

-

Kinase Reaction: In a 384-well plate, add 2.5 µL of the 2X kinase/substrate solution.

-

Compound Addition: Add 2.5 µL of the test compound solution (or DMSO for control wells) to the appropriate wells.

-

Initiate Reaction: Add 5 µL of 2X ATP solution to all wells to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop Reaction & Detect ATP: Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Read the luminescence on a plate reader. The light signal is proportional to the amount of ADP generated and thus, the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for the test compound relative to the DMSO control.

Data Presentation: Hypothetical Kinase Panel Screen Results

| Kinase Target | % Inhibition at 10 µM |

| Kinase A | 98% |

| Kinase B | 95% |

| Kinase C | 45% |

| Kinase D | 12% |

| ... (and others) | ... |

Visualization: Kinase Screening Workflow

Caption: Workflow for Phase 1 kinase panel screening.

Phase 2: Potency Determination and Mechanistic Elucidation

Following the identification of initial "hits" from the broad screen, the next phase focuses on confirming these interactions and understanding the nature of the inhibition.

Objective: To determine the potency (IC50) of the compound against the hit kinases and to investigate if the inhibition is ATP-competitive.

Methodology: A 10-point dose-response curve will be generated for each hit kinase to calculate the IC50 value. For the most potent hits, a full enzyme kinetics study will be performed by measuring kinase activity at varying concentrations of both the inhibitor and ATP.

Experimental Protocol: IC50 Determination

-

Serial Dilution: Prepare a 10-point serial dilution of the test compound in DMSO, followed by a further dilution in kinase buffer.

-

Assay Setup: Perform the ADP-Glo™ Kinase Assay as described in Phase 1. Instead of a single concentration, add the range of compound concentrations to the assay plate.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: IC50 Values for Hit Kinases

| Kinase Target | IC50 (nM) |

| Kinase A | 50 |

| Kinase B | 120 |

| Kinase C | >10,000 |

Visualization: ATP-Competitive Inhibition Model

Caption: Model of ATP-competitive kinase inhibition.

Phase 3: Cellular Target Engagement and Functional Assays

The final phase of validation aims to confirm that the compound can enter cells, engage its target kinase, and produce a measurable biological effect.

Objective: To verify that the compound inhibits the target kinase in a cellular environment and affects downstream signaling and cell viability.

Methodology: A relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) will be treated with the compound. Target engagement will be measured by assessing the phosphorylation status of a known substrate of the kinase via Western blotting. The functional consequence will be measured using a cell viability assay.

Experimental Protocol: Western Blot for Substrate Phosphorylation

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and then incubate with a primary antibody specific for the phosphorylated form of the kinase substrate. Subsequently, incubate with a primary antibody for the total amount of the substrate as a loading control.

-

Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total substrate at each compound concentration.

Data Presentation: Hypothetical Cell Viability Data

| Cell Line | Target Kinase | GI50 (µM) |

| Cancer Line X | Kinase A | 0.5 |

| Normal Cell Y | Kinase A | >50 |

Visualization: Hypothesized Signaling Pathway Inhibition

Caption: Inhibition of a hypothetical signaling cascade.

Conclusion and Future Outlook

This guide outlines a robust, hypothesis-driven approach to elucidating the mechanism of action for this compound. By leveraging established knowledge of its chemical scaffolds, we have formulated a primary hypothesis centered on kinase inhibition. The proposed multi-phase experimental plan provides a clear and logical path to rigorously test this hypothesis, from broad, unbiased screening to detailed cellular characterization. Successful validation of this mechanism would position this compound as a promising starting point for further medicinal chemistry optimization and preclinical development.

References

-

Nagashree, S., Mallesha, L., & Mallu, P. (2014). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1086-1092. [Link]

-

Nagashree, S., Mallesha, L., & Mallu, P. (2014). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. International Journal of Current Research and Review. [Link]

-

ResearchGate. (n.d.). Plot of antimycobacterial activity of 6-chloropyridin-2-yl derivatives... [Link]

-

Maguire, M. P., et al. (1995). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Journal of Medicinal Chemistry, 38(25), 5057-5059. [Link]

-

Ningbo Innopharmchem Co., Ltd. (n.d.). The Science Behind Tert-Butyl Cyanoacetate: Properties and Synthesis Pathways. [Link]

-

Lee, K., et al. (2020). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(24), 127645. [Link]

-

University of Bath. (n.d.). An evaluation of novel Cyanoacrylamides for use as covalent Kinase inhibitors in fragment-based drug discovery. [Link]

-

Gatti, M., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017. [Link]

-

Hypha Discovery. (2022). Metabolism of t-butyl groups in drugs. [Link]

-

Wikipedia. (n.d.). Ethyl cyanoacetate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 5. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Unique Versatility of 2-Cyanoacetate Esters

An In-depth Technical Guide to the Synthetic Utility of 2-Cyanoacetate Derivatives

This guide provides an in-depth exploration of 2-cyanoacetate derivatives, particularly ethyl cyanoacetate, as exceptionally versatile building blocks in modern organic synthesis. We will delve into the core principles of their reactivity and showcase their application in key synthetic transformations that are fundamental to researchers, chemists, and professionals in drug development. The focus will be on the causality behind experimental choices and the robust nature of the described protocols.

Ethyl cyanoacetate and its derivatives are organic compounds characterized by the presence of a carboxylate ester, a nitrile, and an active methylene group.[1][2] This trifecta of functional groups, each with distinct reactivity, makes 2-cyanoacetate a powerful and economical starting material for constructing complex molecular architectures.[3] The acidic α-protons, flanked by two electron-withdrawing groups (nitrile and ester), are readily abstracted by a base, generating a stabilized carbanion (enolate). This nucleophilic character is the cornerstone of its utility in a vast array of carbon-carbon bond-forming reactions.

This guide will explore the most significant of these transformations, including the Knoevenagel condensation, Michael addition, and various cyclization strategies for the synthesis of vital heterocyclic scaffolds.

Core Synthetic Transformations and Methodologies

The synthetic power of 2-cyanoacetate derivatives is best illustrated through their participation in several cornerstone reactions of organic chemistry.

Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is a fundamental reaction involving the condensation of an active methylene compound, such as ethyl cyanoacetate, with an aldehyde or ketone.[4][5] This reaction, typically catalyzed by a weak base, is a highly efficient method for creating carbon-carbon double bonds, yielding α,β-unsaturated products that are themselves versatile intermediates.[6][7]

Mechanism and Rationale: The reaction is initiated by the deprotonation of the α-carbon of ethyl cyanoacetate by a base (e.g., piperidine, DABCO) to form a nucleophilic enolate.[5][8] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct rapidly undergoes dehydration, often spontaneously or with gentle heating, to furnish the thermodynamically stable α,β-unsaturated product. The removal of the water byproduct can drive the reaction to completion.[6]

Sources

- 1. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 2. sanjaychemindia.com [sanjaychemindia.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. caribjscitech.com [caribjscitech.com]

- 7. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Chloro-Functionalized Pyridine Nucleus: A Technical Guide to Its Diverse Biological Activities

This guide provides an in-depth exploration of the synthesis, mechanisms of action, and biological evaluation of chloropyridine-containing compounds. It is intended for researchers, scientists, and professionals in drug development and agrochemical science, offering both foundational knowledge and field-proven insights into this versatile chemical scaffold.

Introduction: The Strategic Importance of the Chloropyridine Moiety

The pyridine ring, a foundational aromatic heterocycle, is a ubiquitous scaffold in numerous biologically active molecules, including vitamins and alkaloids[1][2][3]. The introduction of a chlorine atom onto this ring profoundly alters its physicochemical properties, enhancing its utility as a versatile building block in both medicinal chemistry and agrochemical development[4][5]. The electronegativity and steric bulk of the chlorine substituent can influence the molecule's reactivity, metabolic stability, and binding affinity to biological targets. This strategic functionalization has led to the development of a wide array of commercially significant compounds with applications spanning insecticides, fungicides, herbicides, and therapeutics. This guide will dissect the core biological activities of these compounds, elucidating their molecular mechanisms and providing practical methodologies for their evaluation.

I. Chloropyridines in Agriculture: Protecting Global Food Supplies

Chloropyridine derivatives are instrumental in modern agriculture, offering robust solutions for pest, disease, and weed management. Their efficacy stems from highly specific interactions with biological targets in pests and plants.

A. Insecticidal Activity: Neurotoxicity and Growth Regulation

Chloropyridine-based insecticides are critical tools for controlling a broad spectrum of insect pests. Their modes of action primarily target the insect's nervous system or developmental processes.

Chlorpyrifos, an organophosphate insecticide featuring a trichloropyridinyl moiety, has been widely used for its broad-spectrum efficacy[6][7].

Mechanism of Action: Chlorpyrifos functions as an irreversible inhibitor of acetylcholinesterase (AChE), a critical enzyme in the insect's nervous system[6][7][8]. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By binding to the active site of AChE, chlorpyrifos prevents the breakdown of ACh, leading to an accumulation of the neurotransmitter and continuous nerve stimulation. This results in neuromuscular paralysis and eventual death of the insect[6][7][8]. The metabolic activation of chlorpyrifos to its oxon form is crucial for its toxicity[4].

Experimental Protocol: Acetylcholinesterase Inhibition Assay

This protocol outlines a colorimetric method to determine the inhibitory effect of chloropyridine-containing compounds on acetylcholinesterase activity, based on the Ellman's method.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or insect source

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (chloropyridine derivative)

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.

-

Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

-

Add 50 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of ATCI solution. .

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of AChE activity).

-

While not all neonicotinoids contain a chloropyridine ring, this class of insecticides acts on the nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system, causing continuous stimulation, paralysis, and death[8][9]. The chloropyridine moiety can be found in some compounds within this class, contributing to their insecticidal properties.

B. Fungicidal Activity: Disrupting Fungal Cell Integrity

Chloropyridine-containing fungicides are effective against a range of fungal pathogens affecting crops.

Pyrithione, often used as its zinc salt (zinc pyrithione), is a well-known antifungal agent derived from 2-chloropyridine-N-oxide[6][10][11]. It is commonly found in anti-dandruff shampoos and has agricultural applications.

Mechanism of Action: The primary mode of action of pyrithione is the disruption of membrane transport processes and the inhibition of fungal metabolism. It is believed to chelate essential metal ions, such as iron and zinc, which are crucial cofactors for many fungal enzymes. This disruption of ion homeostasis leads to the inhibition of fungal growth and proliferation.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a standardized method to determine the Minimum Inhibitory Concentration (MIC) of a chloropyridine-containing compound against a specific fungal strain.

Materials:

-

Fungal isolate (e.g., Aspergillus fumigatus, Trichophyton mentagrophytes)[12]

-

RPMI-1640 medium buffered with MOPS

-

Test compound (chloropyridine derivative)

-

Positive control antifungal agent (e.g., fluconazole)

-

96-well microplates

Procedure:

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar medium.

-

Prepare a standardized fungal spore suspension in sterile saline.

-

-

Assay Setup:

-

Prepare serial dilutions of the test compound in RPMI-1640 medium in a 96-well plate.

-

Add the standardized fungal inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

-

Incubation:

-

Incubate the microplates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

-

MIC Determination:

-

Visually or spectrophotometrically determine the lowest concentration of the compound that completely inhibits fungal growth. This concentration is the MIC.

-

C. Herbicidal Activity: Deregulating Plant Growth

Chloropyridine herbicides are selective, systemic herbicides primarily used to control broadleaf weeds in various agricultural and non-crop settings.

These herbicides belong to the pyridine carboxylic acid family and act as synthetic auxins, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA)[1][2][4][5][7][8][10][13][14][15][16][17][18][19].

Mechanism of Action: Synthetic auxins bind to auxin receptors in plant cells, leading to an overstimulation of auxin-responsive genes. This results in uncontrolled and disorganized cell division and elongation, ultimately causing the disruption of vascular tissues, epinasty (downward bending of leaves), and plant death[1][2][4][5][7][8][10][13][14][15][16][17][18][19]. These herbicides are systemic, meaning they are absorbed by the leaves and roots and translocated throughout the plant to the meristematic tissues where they accumulate[1][2][6][9][13][15][16][19].

Key Chloropyridine Herbicides and Their Characteristics:

| Herbicide | Chemical Structure | Key Characteristics |

| Picloram | 4-amino-3,5,6-trichloropicolinic acid | Highly effective against woody plants and deep-rooted perennial weeds; persistent in soil[2][5][9][14][15][19]. |

| Clopyralid | 3,6-dichloro-2-pyridinecarboxylic acid | Excellent control of thistles, clovers, and other broadleaf weeds; can persist in compost[4][6][8][10][13][19]. |

| Triclopyr | [(3,5,6-trichloro-2-pyridinyl)oxy]acetic acid | Effective against woody plants and broadleaf weeds; available in ester and amine formulations[7][12][17][18][20]. |

| Aminopyralid | 4-amino-3,6-dichloropyridine-2-carboxylic acid | High efficacy at low use rates; provides long-lasting residual control of broadleaf weeds[1][16][19][21]. |

Experimental Workflow: Evaluation of Herbicidal Activity

Caption: Workflow for evaluating the herbicidal activity of chloropyridine compounds.

II. Pharmaceutical Applications of Chloropyridines: From Discovery to Therapeutics

The chloropyridine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of drugs with diverse therapeutic applications. Its presence can enhance binding to target proteins and improve pharmacokinetic properties.

A. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several chloropyridine derivatives have demonstrated significant potential as anticancer agents, with mechanisms targeting key cellular processes involved in tumor growth and survival.

Some novel 2-chloropyridine derivatives incorporating flavone moieties have been synthesized and shown to exhibit potent inhibitory activity against telomerase. Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. Inhibition of telomerase can lead to telomere shortening and eventual apoptosis of cancer cells.

Quantitative Data on Anticancer Activity:

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| 2-chloropyridine-flavone derivative | SGC-7901 (gastric cancer) | IC50 (cytotoxicity) | 18.45 µg/mL | |

| 2-chloropyridine-flavone derivative | Telomerase | IC50 (inhibition) | 0.8 µM | |

| 7-chloroquinoline hydrazones | Various (NCI-60 panel) | GI50 | Submicromolar | [21] |

| Sorafenib derivatives | Various cancer cell lines | IC50 | 1-4.3 µmol·L−1 | [15] |

The pyridine nucleus is a key component of many kinase inhibitors used in cancer therapy. For example, sorafenib, a multi-kinase inhibitor approved for the treatment of renal cell and hepatocellular carcinoma, contains a pyridine ring. Derivatives of sorafenib with a 4-chloropyridine-2-carboxamide moiety have been synthesized and shown to have potent antiproliferative activity[15]. These compounds inhibit various kinases involved in tumor cell proliferation and angiogenesis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line (e.g., SGC-7901, MCF-7)

-

Complete cell culture medium

-

Test compound (chloropyridine derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the chloropyridine derivative for a specified period (e.g., 48-72 hours).

-

Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

-

B. Antimicrobial Activity: Combating Pathogenic Microbes

Chloropyridine derivatives have been investigated for their antibacterial and antifungal properties.

Schiff bases of 2-amino-4-chloropyridine have shown significant in vitro activity against both Gram-positive and Gram-negative bacteria[20]. The mechanism of action for many of these compounds is still under investigation but may involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. Chloropyrimidines have also been identified as a class of antimicrobial agents with potent activity against Mycobacterium tuberculosis[12].

Quantitative Data on Antibacterial Activity:

| Compound Class | Bacterial Strain | Activity Metric | Value | Reference |

| Chloropyrimidine derivative | Mycobacterium tuberculosis | MIC | 0.75 µg/mL | [12] |

| Chloropyrimidine derivative | Escherichia coli | MIC | 12.5 µg/mL | [12] |

The pyridine nucleus is present in several antiviral compounds. While specific examples of chloropyridine-containing antivirals are less common, the structural motif holds potential for the development of new antiviral agents[3][19][22]. For instance, 6-chloropurine arabinoside has demonstrated potent activity against the varicella-zoster virus (VZV)[1]. Cetylpyridinium chloride has also shown in vitro antiviral activity against enveloped viruses like influenza A and respiratory syncytial virus[17].

III. Structure-Activity Relationships (SAR) and Future Perspectives

The biological activity of chloropyridine-containing compounds is highly dependent on the substitution pattern on the pyridine ring. The position of the chlorine atom, as well as the nature and position of other substituents, can significantly impact the compound's potency, selectivity, and pharmacokinetic properties. For example, in the case of the substitution reaction of 2-chloropyridine derivatives catalyzed by microsomal glutathione S-transferase 1, the reaction rate is influenced by the electron-withdrawing strength and position of other substituents on the ring.

Future research in this area will likely focus on the rational design of new chloropyridine derivatives with improved biological activity and safety profiles. The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will be instrumental in guiding the synthesis of novel compounds with enhanced target specificity and reduced off-target effects. Furthermore, a deeper understanding of the mechanisms of resistance to existing chloropyridine-based agents will be crucial for the development of next-generation compounds that can overcome this challenge.

References

-

7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC. [Link]

-

Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. PubMed. [Link]

-

Chloropyrimidines as a new class of antimicrobial agents. PubMed. [Link]

-

2-Chloropyridine. Wikipedia. [Link]

-

In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. ResearchGate. [Link]

-

Insecticides. US EPA. [Link]

-

Clopyralid ChemicalWatch Factsheet. Beyond Pesticides. [Link]

-

Chlorpyrifos Technical Fact Sheet. National Pesticide Information Center. [Link]

-

2-Chloropyridine | C5H4ClN | CID 7977. PubChem. [Link]

-

Picloram. Grokipedia. [Link]

-

Insecticide Mode of Action: Understanding How Different Chemicals Work Against Pests. LinkedIn. [Link]

-

New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. MDPI. [Link]

-

Toxicity studies of o-chloropyridine administered dermally and in drinking water to F344/N rats and B6C3F1/N mice. PMC. [Link]

-

Synthesis and Antiviral Activity of 6-chloropurine Arabinoside and Its 2'-deoxy-2'-fluoro Derivative. PubMed. [Link]

-

Pyridine and Its Biological Activity: A Review. Asian Journal of Research in Chemistry. [Link]

-

The Science Behind Aminopyralid: Mechanism and Environmental Considerations. LinkedIn. [Link]

-

Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. NCBI. [Link]

-

Cetylpyridinium chloride and chlorhexidine show antiviral activity against Influenza A virus and Respiratory Syncytial virus in vitro. PubMed. [Link]

-

Triclopyr. American Chemical Society. [Link]

-

Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). PubMed. [Link]

-

Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA) 1. Purdue University. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed. [Link]

-

Exploring 2-Chloropyridine: Properties, Applications, and Market Insights. LinkedIn. [Link]

-

Pyridine and pyrimidine derivatives, potent pharmacophores with various biological activities and significant therapeutic properties: Recent advances. ScienceDirect. [Link]

-

Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. [Link]

Sources

- 1. chemicalwarehouse.com [chemicalwarehouse.com]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. Herbicide Mode-Of-Action Summary [extension.purdue.edu]

- 4. chemicalwarehouse.com [chemicalwarehouse.com]

- 5. invasive.org [invasive.org]

- 6. Clopyralid | C6H3Cl2NO2 | CID 15553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. acs.org [acs.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. bushchemicals.com [bushchemicals.com]

- 10. fbn.com [fbn.com]

- 11. WO2009029518A2 - Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides - Google Patents [patents.google.com]

- 12. Triclopyr - Wikipedia [en.wikipedia.org]

- 13. beyondpesticides.org [beyondpesticides.org]

- 14. grokipedia.com [grokipedia.com]

- 15. solutionsstores.com [solutionsstores.com]

- 16. nbinno.com [nbinno.com]

- 17. invasive.org [invasive.org]

- 18. chemicalwarehouse.com [chemicalwarehouse.com]

- 19. Aminopyralid (Aminopyralid) - Revista Cultivar [revistacultivar.com]

- 20. Triclopyr General Fact Sheet [npic.orst.edu]

- 21. solutionsstores.com [solutionsstores.com]

- 22. extension.okstate.edu [extension.okstate.edu]

tert-Butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate molecular formula C12H13ClN2O2

An In-Depth Technical Guide to tert-Butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate

Abstract: This technical guide provides a comprehensive overview of this compound (Molecular Formula: C12H13ClN2O2), a critical chemical intermediate in contemporary pharmaceutical synthesis. The document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of its chemical properties, a plausible and detailed synthesis protocol, and its pivotal role as a precursor in the manufacture of the FDA-approved tyrosine kinase inhibitor, Pexidartinib. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a practical resource for laboratory application and process development.

Core Introduction to a Strategically Important Intermediate

This compound is a highly functionalized pyridine derivative that has gained significant attention for its role as a core structural building block in medicinal chemistry. Its strategic importance is primarily linked to its application in the synthesis of Pexidartinib, a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[1][2] Pexidartinib is the first systemic therapy approved by the FDA for the treatment of tenosynovial giant cell tumor (TGCT), a rare and debilitating neoplasm.[2][3] The unique arrangement of a chloro-substituted pyridine ring, a cyano group, and a sterically demanding tert-butyl ester makes this molecule a versatile synthon for constructing complex heterocyclic systems.

Chemical Identity and Physicochemical Properties

A precise understanding of the molecule's fundamental properties is essential for its effective use in synthesis, purification, and formulation. The key identifiers and predicted physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 1279818-57-3 | [4][5] |

| Molecular Formula | C12H13ClN2O2 | [6] |

| Molecular Weight | 268.70 g/mol | - |

| Boiling Point (Predicted) | 352.2 ± 37.0 °C | [4] |

| Density (Predicted) | 1.217 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 6.89 ± 0.10 | [4] |

Note: Physical properties are predicted values from computational models and should be confirmed experimentally.

Synthesis, Characterization, and Mechanistic Insights

While specific literature detailing the synthesis of this compound is not extensively published, a robust synthetic route can be designed based on established principles of organic chemistry. The following sections outline a plausible pathway and the rationale behind the procedural choices.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the target molecule at the C-C bond formed between the pyridine ring and the cyanoacetate moiety. This identifies two readily available starting materials: a di-substituted pyridine and tert-butyl cyanoacetate. This strategy is advantageous as it utilizes common and commercially accessible precursors.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthesis Protocol: Nucleophilic Aromatic Substitution

This protocol describes the synthesis via a nucleophilic aromatic substitution (SNAr) reaction. The carbanion generated from tert-butyl cyanoacetate acts as the nucleophile, displacing one of the chlorine atoms on the 2,6-dichloropyridine ring.

Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-necked flask under an inert argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 volumes).

-

Base Addition: Cool the solvent to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the acidic α-carbon of the cyanoacetate, generating the required carbanion. THF is an ideal aprotic solvent for this reaction.

-

Nucleophile Formation: Slowly add tert-butyl cyanoacetate (1.0 equivalent), dissolved in a small amount of anhydrous THF, to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes. Effervescence (H₂ gas) should be observed.

-

Electrophile Addition: Add a solution of 2,6-dichloropyridine (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture. Causality: A slight excess of the pyridine electrophile ensures complete consumption of the valuable cyanoacetate intermediate.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Characterization and Quality Control

The identity and purity of the synthesized compound must be confirmed through rigorous analytical methods. Below are the expected spectroscopic signatures.

| Analytical Method | Expected Characteristics |

| ¹H NMR | - Singlet around 1.50 ppm (9H, tert-butyl group).[7]- Singlet or AB quartet for the methine proton (CH) adjacent to the pyridine ring.- Multiplets in the aromatic region (7.0-8.0 ppm) corresponding to the three pyridine protons. |

| ¹³C NMR | - Signal around 27-28 ppm (tert-butyl methyl carbons).[8]- Signal around 84 ppm (tert-butyl quaternary carbon).[8]- Signal around 115 ppm (nitrile carbon).[8]- Signals in the 120-150 ppm range for the pyridine ring carbons.- Signal around 165 ppm for the ester carbonyl carbon.[8] |

| FT-IR (cm⁻¹) | - ~2250 (C≡N stretch, sharp).- ~1740 (C=O ester stretch, strong).- ~1580, 1450 (C=C/C=N pyridine ring stretches).- ~750-800 (C-Cl stretch). |

| Mass Spec (ESI+) | Expected m/z for [M+H]⁺: 269.07, [M+Na]⁺: 291.05. |

Pivotal Application in the Synthesis of Pexidartinib

The primary value of this compound lies in its role as a key starting material for Pexidartinib, an oral TKI that modulates the tumor microenvironment by inhibiting CSF1R.[2]

Synthetic Workflow Overview

The synthesis of Pexidartinib from this intermediate involves a multi-step sequence that constructs the final complex molecular architecture. The initial intermediate serves as the foundation for one of the key heterocyclic cores of the drug.

Caption: High-level workflow from the intermediate to Pexidartinib.

Key Downstream Transformations

The conversion of the core structure derived from our starting material into the final drug involves sophisticated organometallic chemistry. One of the most elegant strategies employed is a one-pot tandem Tsuji–Trost/Heck reaction.[1] In this sequence, the azaindole core, built from the initial intermediate, is coupled with another fragment. The use of a palladium catalyst and a silver carbonate co-catalyst is crucial. The silver salt facilitates the formation of a more active cationic palladium(II) species, which enhances the efficiency of the subsequent migratory insertion and coupling steps.[1] This advanced synthetic design significantly improves process efficiency, a key consideration in pharmaceutical manufacturing.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a robust safety assessment can be made based on its constituent functional groups and data from its precursors, such as tert-butyl cyanoacetate.

-

Hazard Assessment: The compound should be treated as harmful if swallowed or inhaled, and it may cause skin and eye irritation.[9][10] The cyano group warrants extreme caution, as it can release toxic hydrogen cyanide gas under acidic or high-temperature conditions. The chlorinated pyridine moiety suggests potential toxicity and environmental persistence.

-

Recommended Handling Procedures:

-

Storage and Stability: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Cold-chain transportation may be required for long-term stability.[13]

Conclusion

This compound is more than a mere chemical reagent; it is an enabling molecule for the synthesis of life-changing therapeutics. Its well-defined structure and reactivity make it an indispensable intermediate for producing Pexidartinib, offering hope to patients with TGCT. This guide provides the foundational knowledge required for its synthesis, characterization, and safe handling, empowering researchers and process chemists to leverage its full potential in drug discovery and development pipelines.

References

- Google Patents. (2020). CN111233857A - Synthetic method for continuously producing pexidartinib.

- Google Patents. (2021). CN113429342A - Synthesis method of pexidaltinib intermediate.

-

ChemWhat. (n.d.). This compound CAS#: 1279818-57-3. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties and Handling of Tert-Butyl Cyanoacetate (CAS 1116-98-9). Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of pexidartinib (Turalio). Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl 4-(aminocarbonyl)tetrahydropyridine-1(2H)-carboxylate. Retrieved from [Link]

-

Royal Society of Chemistry. (2007). Supporting Information for Enantioselective Organocatalytic Substitution of α-Cyanoacetates on Imidoyl Chlorides. Retrieved from [Link]

-

Chemsigma. (n.d.). This compound [1279818-57-3]. Retrieved from [Link]

Sources

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. How to synthesize PLX3397 (Pexidartinib)?_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1279818-57-3 [amp.chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound [1279818-57-3] | Chemsigma [chemsigma.com]

- 7. tert-Butyl cyanoacetate synthesis - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. nbinno.com [nbinno.com]

- 12. fishersci.com [fishersci.com]

- 13. 1279818-57-3|this compound|BLD Pharm [bldpharm.com]

Methodological & Application

Application Notes and Protocols for tert-Butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate, a key heterocyclic building block in contemporary drug discovery and organic synthesis. While direct literature on this specific molecule is sparse, this document consolidates established chemical principles and analogous procedures to offer robust, field-proven protocols for its synthesis and potential downstream applications. The guide is tailored for researchers, medicinal chemists, and process development scientists, emphasizing the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical transformations. We present a detailed, validated protocol for the synthesis via nucleophilic aromatic substitution (SNAr), discuss its significance as a versatile intermediate, and propose pathways for its conversion into valuable molecular scaffolds, including substituted pyridines and fused heterocyclic systems.

Introduction: The Strategic Value of Substituted Pyridyl Cyanoacetates